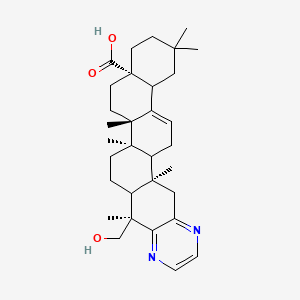
Sting-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sting-IN-4 is a compound that acts as an inhibitor of the stimulator of interferon genes (STING) pathway The STING pathway is a crucial component of the innate immune system, playing a significant role in the body’s defense against infections and in the regulation of immune responses
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sting-IN-4 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and efficacy of the final product.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques to ensure consistency and purity. The compound is often prepared in bulk using automated systems that control the reaction parameters precisely. The final product is then purified using techniques such as chromatography to remove any impurities and ensure high quality.
化学反应分析
Types of Reactions: Sting-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
科学研究应用
Sting-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the STING pathway and its role in immune responses . In biology, this compound is employed to investigate the mechanisms of immune regulation and the development of new immunotherapeutic strategies . In medicine, the compound shows promise in cancer treatment by modulating the immune system to target and destroy cancer cells . Additionally, this compound is used in the development of diagnostic tools and imaging techniques to visualize STING expression in tumors .
作用机制
Sting-IN-4 exerts its effects by inhibiting the STING pathway, which is activated by the presence of cytoplasmic DNA. The compound binds to the STING protein, preventing its activation and subsequent signaling cascade . This inhibition leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines, thereby modulating the immune response . The molecular targets of this compound include the STING protein itself and various downstream signaling molecules involved in the pathway .
相似化合物的比较
Sting-IN-4 is unique compared to other STING inhibitors due to its specific binding affinity and efficacy in modulating the STING pathway . Similar compounds include DMXAA (5,6-dimethylxanthenone-4-acetic acid), which is a potent murine-STING agonist but has limited effects on human-STING . Other STING agonists, such as TAK-676, also target the STING pathway but differ in their mechanisms of action and clinical applications . The uniqueness of this compound lies in its ability to selectively inhibit the STING pathway, making it a valuable tool for research and therapeutic applications .
属性
分子式 |
C32H46N2O3 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
(2R,10S,14R,15S,18S)-10-(hydroxymethyl)-2,10,14,15,21,21-hexamethyl-5,8-diazahexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-4,6,8,24-tetraene-18-carboxylic acid |
InChI |
InChI=1S/C32H46N2O3/c1-27(2)11-13-32(26(36)37)14-12-30(5)20(21(32)17-27)7-8-24-28(3)18-22-25(34-16-15-33-22)29(4,19-35)23(28)9-10-31(24,30)6/h7,15-16,21,23-24,35H,8-14,17-19H2,1-6H3,(H,36,37)/t21?,23?,24?,28-,29-,30+,31+,32-/m0/s1 |
InChI 键 |
MKLBYRFEFHWRDA-NGTCWZDESA-N |
手性 SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)(CC6=NC=CN=C6[C@@]3(C)CO)C |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NC=CN=C6C5(C)CO)C)C)C2C1)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















